4-(Aminosulfonyl)-N-[(4-fluorophenyl)methyl]-benzamide
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Overview
Description
4-(Aminosulfonyl)-N-[(4-Fluorophenyl)Methyl]-Benzamide is an organic compound with a complex structure that includes an aminosulfonyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminosulfonyl)-N-[(4-Fluorophenyl)Methyl]-Benzamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzylamine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Aminosulfonyl)-N-[(4-Fluorophenyl)Methyl]-Benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
4-(Aminosulfonyl)-N-[(4-Fluorophenyl)Methyl]-Benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminosulfonyl)-N-[(4-Fluorophenyl)Methyl]-Benzamide involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds with target proteins, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic Acid: Similar in structure but lacks the aminosulfonyl group.
4-Fluorothioanisole: Contains a fluorophenyl group but has a thioether linkage instead of an aminosulfonyl group.
Uniqueness
4-(Aminosulfonyl)-N-[(4-Fluorophenyl)Methyl]-Benzamide is unique due to the presence of both the aminosulfonyl and fluorophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H13FN2O3S |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-sulfamoylbenzamide |
InChI |
InChI=1S/C14H13FN2O3S/c15-12-5-1-10(2-6-12)9-17-14(18)11-3-7-13(8-4-11)21(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20) |
InChI Key |
IXDVPACDZDRCTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N)F |
Origin of Product |
United States |
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